molecular formula C12H18O B13192694 (1S)-1-(4-butylphenyl)ethanol

(1S)-1-(4-butylphenyl)ethanol

Cat. No.: B13192694
M. Wt: 178.27 g/mol
InChI Key: IMXTYZIZHGRRMC-JTQLQIEISA-N
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Description

(1S)-1-(4-Butylphenyl)ethan-1-ol: is an organic compound characterized by a butyl group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4-Butylphenyl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-butylbenzaldehyde and a suitable reducing agent.

    Reduction Reaction: The key step involves the reduction of 4-butylbenzaldehyde to (1S)-1-(4-Butylphenyl)ethan-1-ol. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Reaction Conditions: The reduction reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction temperature is maintained at a controlled level, typically around room temperature to 50°C.

Industrial Production Methods

In an industrial setting, the production of (1S)-1-(4-Butylphenyl)ethan-1-ol may involve large-scale reduction processes using continuous flow reactors. This ensures efficient and consistent production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-Butylphenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction can lead to the formation of more reduced species, such as alkanes.

    Substitution: The hydroxyl group in (1S)-1-(4-Butylphenyl)ethan-1-ol can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

(1S)-1-(4-Butylphenyl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1S)-1-(4-Butylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(4-Methylphenyl)ethan-1-ol: Similar structure with a methyl group instead of a butyl group.

    (1S)-1-(4-Ethylphenyl)ethan-1-ol: Similar structure with an ethyl group instead of a butyl group.

    (1S)-1-(4-Propylphenyl)ethan-1-ol: Similar structure with a propyl group instead of a butyl group.

Uniqueness

(1S)-1-(4-Butylphenyl)ethan-1-ol is unique due to the presence of the butyl group, which can influence its physical and chemical properties, such as solubility, reactivity, and biological activity. This uniqueness makes it a valuable compound for specific applications where these properties are desired.

Properties

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

(1S)-1-(4-butylphenyl)ethanol

InChI

InChI=1S/C12H18O/c1-3-4-5-11-6-8-12(9-7-11)10(2)13/h6-10,13H,3-5H2,1-2H3/t10-/m0/s1

InChI Key

IMXTYZIZHGRRMC-JTQLQIEISA-N

Isomeric SMILES

CCCCC1=CC=C(C=C1)[C@H](C)O

Canonical SMILES

CCCCC1=CC=C(C=C1)C(C)O

Origin of Product

United States

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